molecular formula C16H15NO B10843681 4-(6-Methoxy-3,4-dihydronaphthalen-2-yl)pyridine

4-(6-Methoxy-3,4-dihydronaphthalen-2-yl)pyridine

Cat. No.: B10843681
M. Wt: 237.30 g/mol
InChI Key: QCWIENOGGDTTEN-UHFFFAOYSA-N
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Description

4-(6-Methoxy-3,4-dihydronaphthalen-2-yl)pyridine is an organic compound that features a pyridine ring substituted with a 6-methoxy-3,4-dihydronaphthalen-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-methoxy-3,4-dihydronaphthalen-2-yl)pyridine typically involves the reaction of 6-methoxy-3,4-dihydronaphthalen-2-yl derivatives with pyridine derivatives. One common method involves the use of a Friedländer condensation reaction, where reactive methylene compounds are condensed with 5-aminopyrazole . Another approach involves the Michael reaction of malononitrile and aroylacetonitriles with chalcones in one pot .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

4-(6-Methoxy-3,4-dihydronaphthalen-2-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce piperidine derivatives.

Scientific Research Applications

4-(6-Methoxy-3,4-dihydronaphthalen-2-yl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(6-methoxy-3,4-dihydronaphthalen-2-yl)pyridine involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to interact with cyclin-dependent kinase 2 (CDK2), which plays a role in cell cycle regulation . The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(6-Methoxy-3,4-dihydronaphthalen-2-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methoxy-substituted naphthalene ring with a pyridine moiety makes it a versatile compound for various applications.

Properties

Molecular Formula

C16H15NO

Molecular Weight

237.30 g/mol

IUPAC Name

4-(6-methoxy-3,4-dihydronaphthalen-2-yl)pyridine

InChI

InChI=1S/C16H15NO/c1-18-16-5-4-14-10-13(2-3-15(14)11-16)12-6-8-17-9-7-12/h4-11H,2-3H2,1H3

InChI Key

QCWIENOGGDTTEN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(CC2)C3=CC=NC=C3

Origin of Product

United States

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